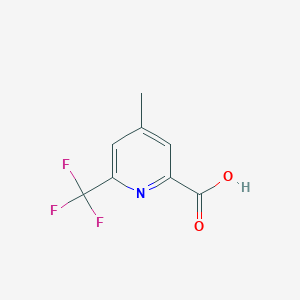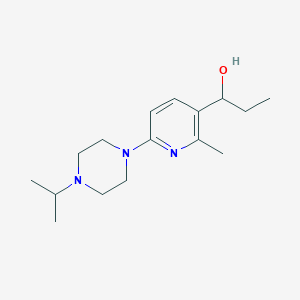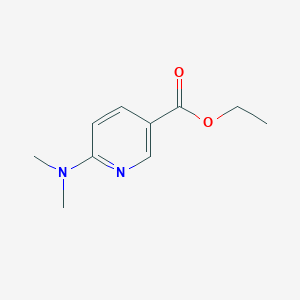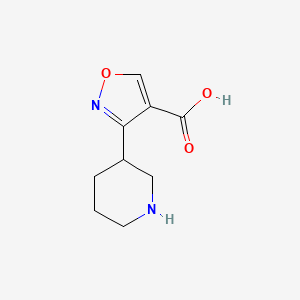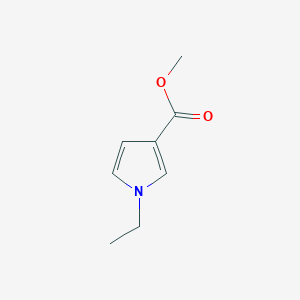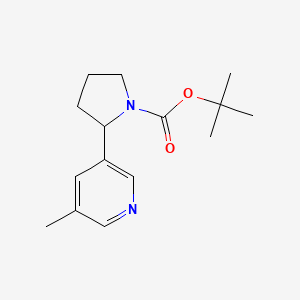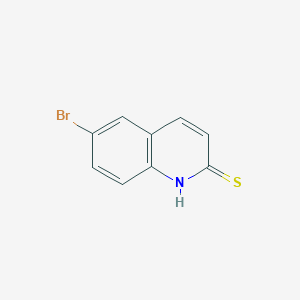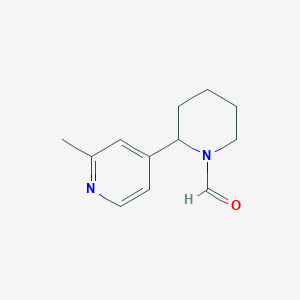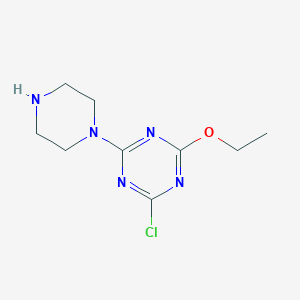
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with ethoxyamine and piperazine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethoxy and piperazinyl groups. The general reaction scheme is as follows:
Step 1: 2,4,6-Trichloro-1,3,5-triazine is reacted with ethoxyamine in the presence of a base such as sodium hydroxide to form 2-chloro-4-ethoxy-6-chloro-1,3,5-triazine.
Step 2: The intermediate product is then reacted with piperazine to replace the remaining chlorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines under reflux conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
- Substituted triazines, alcohols, amines, and oxides depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine
- 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine
- 2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine
Comparison:
2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group, leading to slightly different reactivity and properties.
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a morpholine ring instead of a piperazine ring, which can affect its biological activity and solubility.
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine: Features a piperidine ring, which may result in different pharmacological properties compared to the piperazine ring.
The uniqueness of 2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14ClN5O |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
2-chloro-4-ethoxy-6-piperazin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C9H14ClN5O/c1-2-16-9-13-7(10)12-8(14-9)15-5-3-11-4-6-15/h11H,2-6H2,1H3 |
Clave InChI |
FDMJRGGSVBXCJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=N1)N2CCNCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
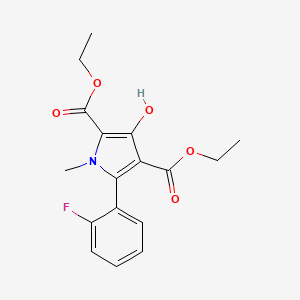
![2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15059382.png)

